7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid
Description
7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound featuring a norbornane-like framework (bicyclo[4.1.0]heptane) with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid substituent at the 7-position. This structure combines rigidity from the bicyclic core with functional versatility, making it valuable in medicinal chemistry for peptide modification and as a building block in drug design. Synonyms include 2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid and rac-2-Azabicyclo[4.1.0]heptane-2,7-dicarboxylic acid 2-tert-butyl ester .
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-13(10(15)16)8-6-4-5-7-9(8)13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
XMXMSNDXCPOWHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(C2C1CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid typically involves multiple steps:
Starting Materials: : The synthesis begins with readily available starting materials such as norbornene and tert-butoxycarbonyl (Boc) protected amino acids.
Cycloaddition Reactions: : A key step involves a [2+2] cycloaddition reaction to form the bicyclo[4.1.0]heptane core.
Functional Group Transformations: : Subsequent steps involve introducing the amino and carboxylic acid functionalities, often through amination and carboxylation reactions.
Boc Protection: : The tert-butoxycarbonyl group is used to protect the amine group during the synthesis, ensuring selective reactions at other sites.
Industrial Production Methods
Industrial production methods often employ similar synthetic routes but on a larger scale:
Scalable Reactions: : Reactions are optimized for scalability, with large batch reactors and continuous flow processes used to increase yield and efficiency.
Purification: : Industrial methods include efficient purification techniques like crystallization, distillation, and chromatography to obtain high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the bicyclic framework, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can convert certain functional groups, such as carboxylic acids to alcohols.
Substitution: : The compound can participate in various substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate and chromium trioxide.
Reducing Agents: : Common agents are lithium aluminium hydride and sodium borohydride.
Substitution Reagents: : These can include halogenating agents like thionyl chloride and nucleophiles like ammonia.
Major Products
The products of these reactions depend on the specific conditions but can include oxidized bicyclic derivatives, reduced alcohols, and substituted amino acids.
Scientific Research Applications
Chemistry
Building Block: : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
Catalysis: : It can be used in catalytic reactions, aiding in the synthesis of various organic compounds.
Biology
Prodrug Design: : The compound's structure makes it a candidate for prodrug design, where it can be modified to enhance drug delivery and release.
Medicine
Therapeutic Agents:
Industry
Material Science: : The compound can be incorporated into materials for improved properties, such as enhanced strength or biocompatibility.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Its bicyclic structure allows for unique binding modes, influencing the compound's biological activity and effectiveness.
Comparison with Similar Compounds
Core Bicyclic Carboxylic Acids
- Bicyclo[4.1.0]heptane-7-carboxylic acid (CAS 21448-77-1): Lacks Boc-amino substitution. Thermodynamic properties: Boiling point (experimental) = 185°C, ΔHvap = 45.2 kJ/mol (GC method) . Used as a precursor for derivatization, e.g., acetylation to 7-acetylbicyclo[4.1.0]heptane (98% yield via Jorgenson procedure) .
Boc-Protected Azabicyclo Derivatives
- tert-Butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate (CAS 153789-13-0): Molecular formula: C11H19NO2, Molar mass = 197.27 g/mol. Lacks carboxylic acid group but shares the bicyclo[4.1.0]heptane-Boc-amine framework .
- rac-(1R,6R,7R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid :
Spiro and Oxabicyclo Analogues
- 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid (CAS 1268519-54-5): Molecular formula: C12H19NO4, Molar mass = 241.29 g/mol. Features a spirocyclic system instead of fused bicyclic rings, altering steric and electronic properties .
- 3-[(tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 1932796-68-3): Molecular weight = 255.27 g/mol. Contains an oxygen atom in the bicyclic framework and an unsaturated bond, increasing polarity .
Functional and Pharmacological Comparisons
Thermodynamic and Physicochemical Properties
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| BOC Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C → RT | 75–85 | |
| Carboxylic Acid Formation | NaOH (aq), MeOH, reflux | 90 |
Q. How is the BOC protecting group strategically utilized and removed in the synthesis of this compound?
- Methodological Answer : The tert-butoxycarbonyl (BOC) group is introduced to protect the amine during synthesis, preventing unwanted side reactions.
- Introduction : React the amine with Boc₂O in the presence of a catalyst (e.g., DMAP) under mild conditions .
- Removal : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 1–2 hours at RT. Neutralize with NaHCO₃ (aq) to isolate the deprotected amine .
Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the bicyclo framework (e.g., bridgehead protons at δ 1.2–2.5 ppm) and BOC group (tert-butyl at δ 1.4 ppm) .
- IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and BOC carbonyl (C=O at ~1680–1720 cm⁻¹) .
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5→95% ACN over 20 min) to assess purity (>95%) .
Advanced Research Questions
Q. How can regioselectivity in the formation of the bicyclo[4.1.0]heptane core be optimized during synthesis?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors.
- Strategy 1 : Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic attacks to less hindered positions .
- Strategy 2 : Employ low-temperature conditions (−78°C) to stabilize transition states favoring the desired regioisomer .
- Validation : Monitor reaction progress via LC-MS and compare with DFT-calculated transition state energies .
Q. What strategies mitigate low aqueous solubility of this compound in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
- Derivatization : Convert the carboxylic acid to a methyl ester (pro-drug strategy) temporarily, improving cell membrane permeability .
Q. How do stereochemical variations in the bicyclo structure impact biological activity, and what methods determine absolute configuration?
- Methodological Answer :
- Activity Impact : Stereochemistry affects binding affinity; e.g., axial vs equatorial BOC placement alters interactions with target enzymes .
- Configuration Analysis : Use X-ray crystallography or chiral HPLC with a Chiracel OD-H column (n-hexane/i-PrOH, 90:10) .
Q. How should researchers resolve contradictory data in nucleophilic reactivity studies involving this compound?
- Methodological Answer :
- Step 1 : Replicate experiments under standardized conditions (solvent purity, moisture control).
- Step 2 : Perform kinetic studies (e.g., pseudo-first-order kinetics) to isolate rate-determining steps .
- Step 3 : Use computational modeling (e.g., Gaussian) to predict reactive sites and compare with experimental outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
